3,5-Pyridinedicarbonyl chloride

Catalog No.
S707001
CAS No.
15074-61-0
M.F
C7H3Cl2NO2
M. Wt
204.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Pyridinedicarbonyl chloride

CAS Number

15074-61-0

Product Name

3,5-Pyridinedicarbonyl chloride

IUPAC Name

pyridine-3,5-dicarbonyl chloride

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

InChI

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H

InChI Key

SBKBDFUOZKKFRK-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1C(=O)Cl)C(=O)Cl

Synonyms

3,5-PYRIDINEDICARBONYL DICHLORIDE

Canonical SMILES

C1=C(C=NC=C1C(=O)Cl)C(=O)Cl

Synthetic and Medicinal Chemistry

Summary of the Application: The compound is used in the synthesis of novel 1,2-dihydropyridine-based heterocyclic compounds . These derivatives are beneficial scaffolds for synthetic and medicinal chemistry and have substantially contributed to pharmaceutical research .

Methods of Application: The process involves the uncatalyzed thiocyanate-induced N-activation and nucleophilic 1,2-dearomatization of pyridinedicarbonyl dichloride with the addition of diphenylamine . This leads to the novel 1,2-dihydropyridine-based heterocyclic compound .

Results or Outcomes: The product of this reaction is a novel heterocyclic compound, specifically (±) 2′-(diphenylamino)-3-thioxo-2,3-dihydro-1H,4′H-spiro[imidazo[1,5-a]pyridine-5,5′-thiazole]-1,4′-dione .

Material Science

Summary of the Application: 3,5-Pyridinedicarbonyl Dichloride is used in the synthesis of a novel composite hydrogel .

Methods of Application: In this application, a chitosan/Fe3O4/graphene oxide hydrogel was synthesized and then modified with 2,6-pyridinedicarbonyl dichloride to obtain a novel composite hydrogel .

Food Packaging Materials

Summary of the Application: 3,5-Pyridinedicarbonyl Dichloride is used in the synthesis of bio-based copolyesters . These copolyesters are used as platforms for high gas barrier food packaging .

Methods of Application: Bio-based copolyesters, involving isosorbide (or isomannide), sebacoyl dichloride, and a second rigid acid structure (succinyl dichloride, isophthaloyl chloride or 2,6-pyridinedicarbonyl dichloride), were synthesized via polycondensation reactions .

Results or Outcomes: The copolyesters were thermally stable with Td higher than 328 1C and Tg ranging from 30 to 64 1C . The tensile test revealed plastic fractures for aliphatic copolyesters and brittle fractures for aromatic ones . The highest Young’s modulus and tensile strength were obtained for aromatic copolyesters, whereas the largest elongation at break was observed for aliphatic ones . All copolyesters showed good gas barrier properties, and the best result was comparable to the widely used semi-crystalline PET .

3,5-Pyridinedicarbonyl chloride, with the molecular formula C7H3Cl2NO2\text{C}_7\text{H}_3\text{Cl}_2\text{N}\text{O}_2 and a molecular weight of 204.01 g/mol, is a reactive chemical compound used primarily in organic synthesis. It is characterized by two carbonyl groups attached to a pyridine ring, making it a versatile intermediate in various

  • Substitution Reactions: Chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution. Common reagents for these reactions include sodium hydroxide and potassium carbonate in polar solvents.
  • Hydrolysis: The compound can react with water, leading to the formation of corresponding acids or alcohols.
  • Oxidation and Reduction: It can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, and reduction using lithium aluminum hydride or sodium borohydride.

These reactions highlight its utility as a building block in organic synthesis.

Research into the biological activity of 3,5-Pyridinedicarbonyl chloride suggests potential therapeutic applications. It has been investigated for anti-inflammatory and anticancer properties, indicating its possible role in drug development. The compound's ability to interact with various biological targets may allow it to modulate different biochemical pathways, making it an interesting subject for further pharmacological studies.

The synthesis of 3,5-Pyridinedicarbonyl chloride typically involves several steps:

  • Halogenation: Chlorine atoms are introduced to the pyridine ring.
  • Alkylation: Alkyl groups are added to the structure.
  • Fluorination: Incorporation of fluorine atoms may also occur in some synthetic routes.

Industrial production often utilizes optimized conditions in large-scale reactors to achieve high yields and purity levels, employing advanced purification techniques such as distillation and chromatography.

3,5-Pyridinedicarbonyl chloride serves multiple purposes across various fields:

  • Organic Synthesis: It is used as an intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential medicinal properties, particularly in developing new therapeutic agents.
  • Material Science: It finds applications in producing specialty chemicals and materials with unique properties.

The interaction studies of 3,5-Pyridinedicarbonyl chloride reveal its capability to form diverse complexes with biomolecules. Its mechanism of action involves binding to enzymes, receptors, or nucleic acids, which can influence biological pathways significantly. The presence of multiple functional groups allows for varied interactions that could lead to different biological effects depending on environmental conditions such as temperature and pH.

Several compounds share structural similarities with 3,5-Pyridinedicarbonyl chloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3,5-Pyridinedicarbonyl dichloride (with methyl group)Lacks difluoromethyl groupSimpler structure may limit reactivity
3,5-Pyridinedicarbonyl dichloride (with ethyl group)Contains ethyl instead of methylpropylAlters physical properties and reactivity
2,6-Pyridinedicarbonyl dichlorideDifferent position of carbonyl groupsMay exhibit different reactivity patterns

The unique combination of difluoromethyl and trifluoromethyl groups in 3,5-Pyridinedicarbonyl chloride imparts distinct chemical properties that differentiate it from similar compounds. This uniqueness enhances its utility in specific applications where other compounds may not suffice.

XLogP3

1.9

Other CAS

15074-61-0

Wikipedia

3,5-Pyridinedicarbonyl chloride

Dates

Modify: 2023-08-15

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